

NBI-6024 Phase 2 Clinical Trial Failure: A Technical Analysis

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Compound of Interest

Compound Name: NBI-6024
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This document provides a comprehensive analysis of the Phase 2 clinical trial failure of **NBI-6024**, a proposed treatment for new-onset type 1 diabetes. It is intended for researchers, scientists, and drug development professionals seeking to understand the trial's outcomes and the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **NBI-6024** Phase 2 clinical trial?

The Phase 2 clinical trial for **NBI-6024** (ClinicalTrials.gov Identifier: NCT00873561) failed to meet its primary endpoint.^[1] The trial was designed to assess whether **NBI-6024** could preserve the function of insulin-producing beta cells in patients recently diagnosed with type 1 diabetes.^[2] However, the study concluded that treatment with **NBI-6024** did not improve or maintain beta-cell function compared to a placebo.^{[2][3][4]}

Q2: What was the proposed mechanism of action for **NBI-6024**?

NBI-6024 is an "altered peptide ligand" (APL) derived from the 9-23 amino acid region of the insulin B chain.^{[5][6]} This region is a known target for autoreactive T-cells that lead to the destruction of pancreatic beta cells in type 1 diabetes.^{[6][7]} The intended mechanism of **NBI-6024** was to modulate the autoimmune response by shifting it from a destructive T helper 1 (Th1) phenotype to a protective T helper 2 (Th2) phenotype.^{[5][6]} Preclinical and Phase 1

studies suggested that **NBI-6024** could induce the production of Th2 cytokines like IL-4 and IL-10 while reducing the pro-inflammatory Th1 cytokine, interferon-gamma (IFN- γ).[\[6\]](#)[\[8\]](#)

Q3: Were there any indications of efficacy in the Phase 2 trial data?

No, the Phase 2 trial data did not show any statistically significant efficacy for **NBI-6024**. The primary endpoint, which was the peak C-peptide concentration at 24 months, showed no significant difference between the groups treated with various doses of **NBI-6024** and the placebo group.[\[2\]](#) C-peptide levels, a measure of endogenous insulin production, declined at a similar rate across all treatment and placebo groups.[\[2\]](#) Furthermore, there were no significant differences in secondary endpoints such as daily insulin requirements or the number of islet antibodies.[\[2\]](#)

Q4: Was the failure of **NBI-6024** due to safety concerns?

The failure of the Phase 2 trial was not attributed to safety issues. The study reported that **NBI-6024** was generally well-tolerated and had a benign safety profile, with no significant safety concerns arising during the treatment period.[\[1\]](#)

Troubleshooting Guide for Experimental Discrepancies

Issue: Why did the promising preclinical and Phase 1 immunological effects of **NBI-6024** not translate into clinical efficacy in Phase 2?

Possible Explanations:

- **Lack of Immunological Response in the Phase 2 Population:** A significant limitation of the Phase 2 study was the absence of T-cell response data.[\[3\]](#)[\[4\]](#) It is possible that the doses of **NBI-6024** used in the Phase 2 trial were insufficient to induce the intended Th1 to Th2 immune shift in the broader patient population over the 24-month duration. The immunological effects observed in the smaller, shorter-term Phase 1 study may not have been replicated.
- **Complexity of the Autoimmune Response:** The autoimmune attack in type 1 diabetes is complex and involves multiple autoantigens and T-cell specificities. Targeting a single

epitope with an APL like **NBI-6024** may not be sufficient to halt the overall autoimmune process. Other pathogenic T-cells with different specificities could have continued to destroy beta cells, negating any potential benefit from modulating the response to the insulin B (9-23) epitope.

- **Disease Stage and Patient Heterogeneity:** The trial enrolled patients with newly diagnosed type 1 diabetes. It is possible that by the time of diagnosis, a significant and irreversible loss of beta-cell mass had already occurred, making it difficult for an immunomodulatory therapy to have a meaningful impact. Additionally, the heterogeneity of the human immune response means that an APL may not be equally effective in all patients.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the **NBI-6024** Phase 2 clinical trial at the 24-month mark.

Parameter	Placebo	0.1 mg NBI-6024	0.5 mg NBI-6024	1.0 mg NBI-6024
Mean Peak C-peptide (pmol/ml)	0.54	0.59	0.57	0.48
Average Daily Insulin Needs	Comparable across all groups	Comparable across all groups	Comparable across all groups	Comparable across all groups

Data extracted from the publication "No effect of the altered peptide ligand **NBI-6024** on beta-cell residual function and insulin needs in new-onset type 1 diabetes".[\[2\]](#)

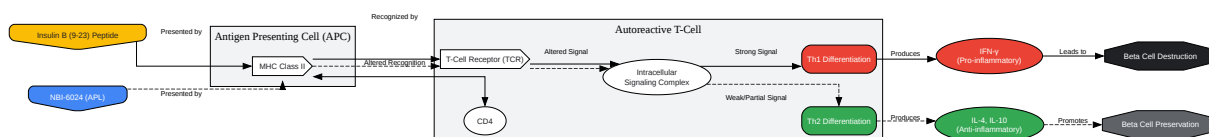
Experimental Protocols

Phase 2 Clinical Trial (NCT00873561) Methodology

- **Study Design:** A randomized, four-arm, placebo-controlled, double-blind, dose-ranging Phase 2 trial.[\[1\]](#)[\[2\]](#)
- **Participants:** 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.[\[2\]](#)

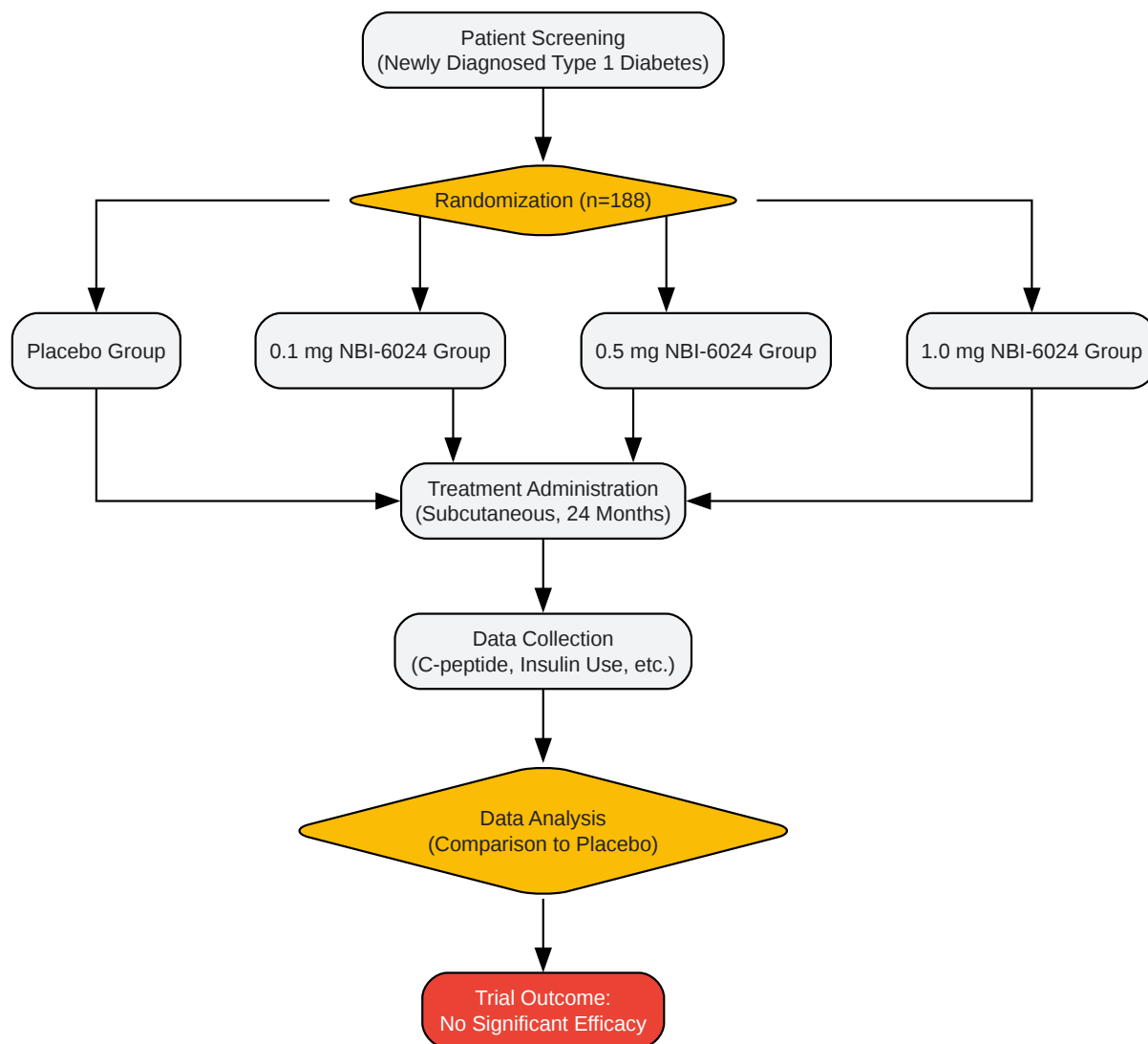
- Randomization and Treatment: Patients were randomly assigned to one of four groups: placebo, 0.1 mg **NBI-6024**, 0.5 mg **NBI-6024**, or 1.0 mg **NBI-6024**.^[2] The treatment was administered via subcutaneous injection at baseline, weeks 2 and 4, and then monthly for a total of 24 months.^[2]
- Primary Endpoint: The primary efficacy endpoint was the peak C-peptide concentration during a 2-hour mixed-meal tolerance test at 24 months.^{[1][2]}
- Secondary Endpoints: Secondary endpoints included fasting C-peptide, area under the curve (AUC) for C-peptide, daily insulin usage, and levels of islet antibodies.^[2]
- Immune Function Parameters: The study also monitored immune function parameters, including islet antibodies and CD4 and CD8 T-cell counts.^[2]

Visualizations



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Caption: Intended signaling pathway of **NBI-6024**.



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Caption: **NBI-6024** Phase 2 clinical trial workflow.

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